molecular formula C25H20Cl2N4 B5301882 N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine

Cat. No.: B5301882
M. Wt: 447.4 g/mol
InChI Key: XGEQYKKCOQNCMG-LQNQUEJISA-N
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Description

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl groups and a dichlorophenyl ethylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with N-methyl-4,6-diphenylpyrimidin-2-amine under specific conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow microreactor systems can be employed to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, which are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N4/c1-17(20-13-14-21(26)22(27)15-20)30-31(2)25-28-23(18-9-5-3-6-10-18)16-24(29-25)19-11-7-4-8-12-19/h3-16H,1-2H3/b30-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEQYKKCOQNCMG-LQNQUEJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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